N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide is C14H13ClN2O2. The molecular weight is 276.72 g/mol . Detailed structural analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 276.72 g/mol . Additional physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Antimicrobial Activity
Research on N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide and its derivatives indicates potential antimicrobial applications. The synthesis of novel thiazolidinone and acetidinone derivatives of this compound has been shown to exhibit antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).
Potential as Pesticides
Some derivatives of this compound have been characterized as potential pesticides. X-ray powder diffraction studies of these compounds provide new data that could be significant for their development and application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Anti-inflammatory and Anticancer Properties
A study involving the design, synthesis, and molecular docking analysis of an indole acetamide derivative related to this compound highlighted its anti-inflammatory properties through targeting cyclooxygenase domains. Additionally, the study suggests potential anticancer applications based on in silico modeling (Al-Ostoot et al., 2020).
Structural Characterization and Analysis
Structural characterization of this compound derivatives has been an area of research focus. For instance, studies on N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, have involved investigations into its synthesis, structural properties, and potential applications (Tao Jian-wei, 2009).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of derivatives of this compound. These studies involve the synthesis of novel derivatives and evaluation of their antioxidant activity, which could have implications for health and pharmaceutical applications (Gopi & Dhanaraju, 2020).
Quantitative Structure-Activity Relationships (QSAR) Studies
QSAR studies involving derivatives of this compound have been conducted to understand their antibacterial properties. These studies help in understanding how structural variations in the compound can impact its biological activity (Desai, Shah, Bhavsar, & Saxena, 2008).
properties
IUPAC Name |
N-[3-(2-amino-6-chlorophenoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)17-10-4-2-5-11(8-10)19-14-12(15)6-3-7-13(14)16/h2-8H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOLFTYLIUVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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